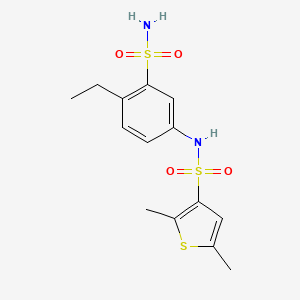![molecular formula C14H16N4 B7060041 2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7060041.png)
2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a cyanocyclohexyl group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanocyclohexylamine with 4-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-cyanopyridine
- 4-Cyanocyclohexylamine
- 4-Chloropyridine-3-carbonitrile
Uniqueness
2-[(4-Cyanocyclohexyl)methylamino]pyridine-4-carbonitrile is unique due to its dual functional groups (cyanocyclohexyl and carbonitrile) attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the cyanocyclohexyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
2-[(4-cyanocyclohexyl)methylamino]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-8-11-1-3-12(4-2-11)10-18-14-7-13(9-16)5-6-17-14/h5-7,11-12H,1-4,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDKBDUPKZPCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC=CC(=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3,4-Dichlorophenyl)-1,4-diazepan-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059959.png)

![[1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7059978.png)
![2-[[1-Hydroxy-3-(trifluoromethyl)cyclohexyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7059990.png)
![3-hydroxy-N-[3-[(6-nitro-1,3-benzothiazol-2-yl)amino]propyl]benzamide](/img/structure/B7060000.png)
![methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)pyrimidine-5-carboxylate](/img/structure/B7060001.png)
![tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate](/img/structure/B7060009.png)
![4-[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7060013.png)
![N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-methyl-3,4-dihydro-1H-naphthalene-2-carboxamide](/img/structure/B7060035.png)
![8-(5-Methyl-2-nitrophenyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B7060050.png)
![N,N-dimethyl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]pyrimidin-2-amine](/img/structure/B7060053.png)
![Tert-butyl 4-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate](/img/structure/B7060055.png)
![2-(Oxolan-3-yl)-3-[[2-(trifluoromethyl)pyridin-4-yl]amino]propan-1-ol](/img/structure/B7060059.png)
![8-(5-Nitroquinolin-6-yl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B7060060.png)
